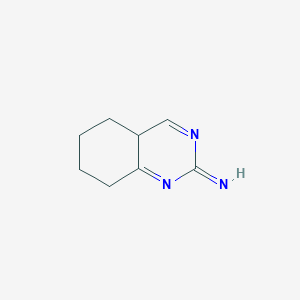
6-fluoro-6H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-6H-quinolin-2-one is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom at the 6th position of the quinoline ring enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-6H-quinolin-2-one typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the reaction of 2-amino-6-fluorobenzonitrile with ethyl 6-(4-methylpiperazinyl)-1H-benzimidazolyl acetate in the presence of bis-(trimethylsilyl)amide . Another approach involves the use of 4-fluoroaniline, which undergoes a series of reactions to form the desired quinolone derivative .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclization reactions and the use of specialized catalysts to ensure high yield and purity. The process may involve the use of high-pressure reactors and controlled temperature conditions to optimize the reaction .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-6H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.
Reduction: Reduction reactions can yield hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as quinolin-2,4-diones, hydroquinolines, and substituted quinolines .
Aplicaciones Científicas De Investigación
6-Fluoro-6H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-fluoro-6H-quinolin-2-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for bacterial DNA replication and transcription. By forming a ternary complex with the DNA and the enzymes, the compound effectively blocks DNA supercoiling, leading to bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acids: These compounds share a similar structure but have different substituents that affect their biological activity.
8-Fluoroquinolines: These derivatives have a fluorine atom at the 8th position and exhibit different pharmacological properties.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4th position and are known for their unique biological activities.
Uniqueness
6-Fluoro-6H-quinolin-2-one is unique due to its specific substitution pattern, which enhances its antibacterial activity and makes it a valuable precursor for the synthesis of various pharmaceuticals and industrial chemicals .
Propiedades
Fórmula molecular |
C9H6FNO |
|---|---|
Peso molecular |
163.15 g/mol |
Nombre IUPAC |
6-fluoro-6H-quinolin-2-one |
InChI |
InChI=1S/C9H6FNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5,7H |
Clave InChI |
HAGMZDVBKKWTFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=O)C=CC2=CC1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359791.png)
![ethyl 7-oxo-6H-thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B12359806.png)






![2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate](/img/structure/B12359844.png)
triazole-4-carboxamide](/img/structure/B12359851.png)
![5-(2-Methyl-cyclohexylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B12359852.png)
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359865.png)
![Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12359873.png)

